Product packaging for Methyl 2-(dimethylamino)-6-methoxybenzoate(Cat. No.:CAS No. 2193066-83-8)

Methyl 2-(dimethylamino)-6-methoxybenzoate

Cat. No.: B2684214
CAS No.: 2193066-83-8
M. Wt: 209.245
InChI Key: WWPSGKWMLPBAPG-UHFFFAOYSA-N
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Description

Methyl 2-(dimethylamino)-6-methoxybenzoate is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.245. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO3 B2684214 Methyl 2-(dimethylamino)-6-methoxybenzoate CAS No. 2193066-83-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(dimethylamino)-6-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-12(2)8-6-5-7-9(14-3)10(8)11(13)15-4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPSGKWMLPBAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=CC=C1)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Modification of the Ester Group:

Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 2-(dimethylamino)-6-methoxybenzoic acid. This acid is a key intermediate for further derivatization.

Amide Formation: The carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., EDC, HATU) to generate a library of amides. Alternatively, direct amidation of the ester can be achieved by heating with an amine, sometimes requiring a catalyst. googleapis.com

Transesterification: Reaction with a different alcohol under acidic or basic catalysis can replace the methyl group with other alkyl or aryl groups.

Reduction: The ester can be reduced to a primary alcohol, [2-(dimethylamino)-6-methoxyphenyl]methanol, using reducing agents like lithium aluminum hydride (LiAlH₄).

Modification of the Dimethylamino Group:

Quaternization and N-Oxide Formation: As detailed in section 3.3.2, this group can be alkylated to form quaternary salts or oxidized to the N-oxide, modifying the compound's charge and polarity.

N-Demethylation: While more challenging, one or both methyl groups could potentially be removed to generate the secondary (methylamino) or primary (amino) analogue.

Modification of the Methoxy Group:

O-Demethylation: As described in section 3.4, cleavage of the methyl ether yields the 6-hydroxy derivative. This phenol (B47542) is a versatile intermediate.

Further Alkylation/Acylation: The resulting hydroxyl group can be derivatized to form new ethers or esters, allowing for the introduction of diverse functional groups. jfda-online.com

Modification of the Aromatic Ring:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular connectivity can be assembled.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For Methyl 2-(dimethylamino)-6-methoxybenzoate, the spectrum is predicted to show distinct signals for the aromatic protons and the methyl groups of the substituents.

The aromatic region would likely display a pattern corresponding to the three adjacent protons on the benzene (B151609) ring. The proton at C4, situated between two protons at C3 and C5, would likely appear as a triplet. The protons at C3 and C5 would be expected to appear as doublets due to coupling with the C4 proton.

The methyl protons of the ester, methoxy (B1213986), and dimethylamino groups are all expected to appear as sharp singlets, as they have no adjacent protons to couple with. Their chemical shifts are influenced by the electronegativity of the atoms they are attached to.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
Aromatic H (C4) 7.20 - 7.40 Triplet (t) 1H
Aromatic H (C3, C5) 6.30 - 6.50 Doublet (d) 2H
-COOCH₃ 3.80 - 3.90 Singlet (s) 3H
Ar-OCH₃ 3.70 - 3.85 Singlet (s) 3H

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. With the aid of techniques like DEPT (Distortionless Enhancement by Polarization Transfer), the multiplicity of each carbon signal (C, CH, CH₂, or CH₃) can be determined.

The spectrum of this compound is predicted to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the ester group would appear furthest downfield. The aromatic carbons directly attached to the electron-donating amino and methoxy groups would be significantly shielded (shifted upfield) compared to the other aromatic carbons.

Table 2: Predicted ¹³C NMR Spectral Data and Multiplicity for this compound (Predicted for CDCl₃ solvent)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (DEPT)
C =O (Ester) 168 - 172 C
Ar-C -N (C2) 155 - 160 C
Ar-C -O (C6) 158 - 162 C
Ar-C -COOCH₃ (C1) 110 - 115 C
Ar-C H (C4) 128 - 132 CH
Ar-C H (C3, C5) 100 - 105 CH
-COOC H₃ 51 - 53 CH₃
Ar-OC H₃ 55 - 57 CH₃

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this molecule, a cross-peak would be expected between the aromatic proton at C4 and the protons at C3 and C5, confirming their adjacency on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (for all CH, CH₂, and CH₃ groups). For example, it would connect the singlet at ~2.7 ppm to the carbon signal at ~44 ppm, confirming the -N(CH₃)₂ assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. It is instrumental for identifying quaternary carbons and piecing together the molecular skeleton. Key expected correlations would include:

The -N(CH₃)₂ protons to the aromatic C2 carbon.

The Ar-OCH₃ protons to the aromatic C6 carbon.

The -COOCH₃ protons to the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. It is valuable for determining stereochemistry and conformation. A strong NOESY correlation would be expected between the -N(CH₃)₂ protons and the aromatic proton at C3, and between the Ar-OCH₃ protons and the aromatic proton at C5, confirming their positions on the ring.

The choice of solvent can induce small changes in the chemical shifts of protons and carbons. Aromatic solvents like benzene-d₆ can cause notable upfield shifts for protons positioned near the face of the aromatic ring, a phenomenon known as the Aromatic Solvent-Induced Shift (ASIS). Comparing spectra in a non-polar solvent like CDCl₃ and an aromatic solvent could help confirm spatial arrangements.

Variable temperature NMR studies could provide insight into the rotational dynamics of the substituents. At low temperatures, rotation around the C2-N bond might be slow enough on the NMR timescale to cause the two methyl groups of the dimethylamino substituent to become non-equivalent, resulting in two separate singlets instead of one.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

The IR and Raman spectra of this compound would be dominated by absorptions corresponding to its key functional groups.

C=O Stretch: The most intense and easily identifiable band in the IR spectrum would be the carbonyl stretch of the ester group, expected in the range of 1720-1740 cm⁻¹.

C-O Stretches: Strong bands corresponding to the C-O stretching vibrations of the ester and the aryl ether would be visible. The aryl-alkyl ether C-O stretch typically appears as a strong band around 1250 cm⁻¹, while the ester C-O stretches are found around 1200-1300 cm⁻¹.

Aromatic C=C Stretches: The benzene ring would give rise to several characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the three methyl groups would be observed just below 3000 cm⁻¹.

Table 3: Predicted Major Vibrational Band Assignments for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR)
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
Aliphatic C-H Stretch 2850 - 2980 Medium
C=O (Ester) Stretch 1720 - 1740 Strong
Aromatic C=C Stretch 1450 - 1600 Medium to Strong
Aryl-O-C Stretch (Ether) 1230 - 1270 Strong
O-C-C Stretch (Ester) 1150 - 1300 Strong

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for investigating the conformational landscape of molecules. For this compound, the primary conformational flexibility arises from the rotation around the single bonds connecting the dimethylamino and methoxy groups to the benzene ring.

The vibrational spectra of substituted aromatic compounds are complex but yield significant structural information. researchgate.net The orientation of the substituent groups can influence the vibrational frequencies of the aromatic ring and the functional groups themselves. nih.gov For instance, steric hindrance between the adjacent dimethylamino, methoxy, and methyl ester groups likely restricts free rotation, leading to one or more preferred, low-energy conformations.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed alongside experimental data to assign vibrational modes and predict the spectra of different conformers. nih.govmdpi.com By comparing the experimental IR and Raman spectra with the calculated spectra for various possible rotational isomers, the most stable conformation in the ground state can be identified. nih.gov Key vibrational bands that would be sensitive to conformational changes include the C-N stretching of the dimethylamino group, the C-O stretching modes of the methoxy and ester groups, and various ring deformation modes.

Table 1: Expected Vibrational Modes for Conformational Analysis

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹) Notes
Ester C=O Stretch 1710-1740 Position can be influenced by electronic effects of adjacent groups.
Methoxy C-O-C Asymmetric Stretch 1230-1270 Sensitive to rotational position relative to the ring.
Dimethylamino C-N Stretch 1250-1350 May overlap with other bands; its position reflects steric environment.
Aromatic Ring C=C Stretch 1450-1600 Multiple bands expected; sensitive to substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

Ionization Techniques (e.g., ESI, EI, MALDI)

For a molecule like this compound, both Electrospray Ionization (ESI) and Electron Ionization (EI) are suitable techniques.

Electrospray Ionization (ESI): This is a soft ionization technique, typically used with liquid chromatography (LC-MS). It would likely produce a prominent protonated molecule [M+H]⁺, allowing for accurate molecular weight determination. Tandem mass spectrometry (MS/MS) on this precursor ion would then be used to induce fragmentation and gather structural information. nih.govnih.gov

Electron Ionization (EI): This is a hard ionization technique, often used with gas chromatography (GC-MS). EI results in more extensive fragmentation, providing a detailed "fingerprint" mass spectrum that is highly useful for structural confirmation and library matching. nih.govhmdb.ca

Matrix-Assisted Laser Desorption/Ionization (MALDI): While less common for small molecules of this type, MALDI could also be used, typically yielding the [M+H]⁺ ion.

Fragmentation Pathways and Proposed Mechanisms

The fragmentation of this compound under mass spectrometry is dictated by the stability of the resulting ions and neutral losses. Based on the fragmentation patterns of related aromatic esters and amines, several key pathways can be proposed. researchgate.netdocbrown.info

A primary fragmentation event often involves the ester group. For instance, methyl salicylate (B1505791) (methyl 2-hydroxybenzoate) shows a characteristic loss of methanol (B129727) (CH₃OH) from the parent ion. docbrown.info A similar loss is plausible here. Another common pathway is the cleavage of the methoxy group from the ester, leading to an acylium ion. The dimethylamino group can also direct fragmentation through the loss of a methyl radical.

Proposed Fragmentation Pathways (EI):

Loss of a Methoxy Radical: The molecular ion [C₁₀H₁₃NO₃]⁺• could lose a methoxy radical (•OCH₃) from the ester group to form a stable acylium ion.

[M]⁺• → [M - •OCH₃]⁺ + •OCH₃

Loss of a Methyl Radical: Cleavage of a methyl radical (•CH₃) from the N,N-dimethylamino group can occur.

[M]⁺• → [M - •CH₃]⁺ + •CH₃

Loss of Formaldehyde (B43269): A rearrangement involving the ortho-methoxy group could lead to the elimination of formaldehyde (CH₂O).

[M]⁺• → [M - CH₂O]⁺• + CH₂O

Formation of a Tropylium-like Ion: Cleavage of the ester and methoxy groups could lead to fragments characteristic of the substituted benzene ring. wvu.edu

Table 2: Proposed Key Fragments and m/z Values

Proposed Fragment Ion Formula m/z (Monoisotopic) Proposed Neutral Loss
[M]⁺• [C₁₀H₁₃NO₃]⁺• 195.09 -
[M - •CH₃]⁺ [C₉H₁₀NO₃]⁺ 180.07 •CH₃
[M - •OCH₃]⁺ [C₉H₁₀NO₂]⁺ 164.07 •OCH₃

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, provides highly accurate mass measurements (typically to within 5 ppm). nih.gov This precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. For this compound (C₁₀H₁₃NO₃), the theoretical exact mass of the protonated molecule [M+H]⁺ is 196.09682 Da. An experimental HRMS measurement close to this value would confirm the molecular formula and rule out other possibilities with the same nominal mass. This technique is crucial for confirming the identity of novel compounds or metabolites.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The primary chromophore in this compound is the substituted benzene ring. The substituents—dimethylamino, methoxy, and methyl ester—have a profound effect on the absorption spectrum.

Chromophore: Benzene ring.

Auxochromes: The dimethylamino (-N(CH₃)₂) and methoxy (-OCH₃) groups are strong electron-donating groups (EDGs) with lone pairs of electrons that can be delocalized into the aromatic π-system. researchgate.net

Electron-Withdrawing Group (EWG): The methyl ester (-COOCH₃) group is an electron-withdrawing group.

The presence of both strong EDGs and an EWG on the same ring leads to significant intramolecular charge transfer character in the electronic transitions. This typically results in a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. researchgate.netnih.gov The most intense absorption bands are expected to be π → π* transitions. The strong electron-donating capacity of the dimethylamino group, in particular, is known to cause a significant red shift in the absorption maximum. researchgate.net

Table 3: Expected Electronic Transitions

Transition Type Wavelength Range (nm) Description
π → π* 280 - 320 A high-intensity band resulting from strong conjugation and intramolecular charge transfer between the donor and acceptor groups.

The exact position and intensity of the absorption maxima can be influenced by solvent polarity, with more polar solvents often causing further shifts in the bands associated with charge-transfer transitions.

Solvatochromic Effects on Absorption Maxima

No studies detailing the solvatochromic effects on the absorption maxima of this compound were found. Research investigating how the ultraviolet-visible absorption spectrum of this compound shifts in solvents of varying polarities has not been published. Therefore, a data table of absorption maxima in different solvents cannot be provided.

X-ray Crystallography and Solid-State Analysis

There is no publicly available crystallographic information for this compound in resources such as the Cambridge Structural Database (CSD) or other scholarly publications. Consequently, a detailed analysis of its solid-state structure is not possible.

Crystal Structure Determination and Unit Cell Parameters

As no crystal structure has been reported for this compound, data regarding its crystal system, space group, and unit cell parameters (such as a, b, c, α, β, γ) are unavailable.

Molecular Conformation and Torsion Angle Analysis

Without a solved crystal structure, an analysis of the specific molecular conformation, including bond angles and the torsion angles that define the three-dimensional shape of the molecule in the solid state, cannot be conducted.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) and Crystal Packing

Information on the intermolecular interactions governing the crystal packing of this compound is not available. Details on potential hydrogen bonds, π-π stacking, or other non-covalent interactions that would describe how the molecules arrange themselves in a crystal lattice have not been determined.

Polymorphism and Co-crystallization Studies

Advanced Research Applications and Methodological Contributions in Chemical Science

Role as a Chemical Building Block or Intermediate in Complex Molecule Synthesis

Substituted methoxybenzoates are widely recognized as versatile intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The methoxy (B1213986) and ester groups can be chemically modified, and their positions on the aromatic ring direct further substitutions, making them valuable starting materials.

For instance, related methoxybenzoate derivatives serve as key precursors in the synthesis of various pharmaceuticals. While a specific synthetic route originating from Methyl 2-(dimethylamino)-6-methoxybenzoate is not prominently featured in the literature, the utility of its structural analogs is well-established. The amino and methoxy groups can influence the reactivity of the aromatic ring and can be key pharmacophoric elements or be transformed into other functional groups during a synthetic sequence.

Table 1: Examples of Complex Molecules Synthesized from Related Methoxybenzoate Precursors

Precursor Compound Synthesized Molecule Therapeutic Area
Methyl 3-hydroxy-4-methoxybenzoate Gefitinib Anticancer
3-Methoxybenzoic acid derivatives Tapentadol Intermediates Analgesic
Methyl 2-methoxybenzoate Vibralactone Biologically active natural product

Development of Novel Analytical Methodologies Utilizing the Compound

Currently, there is a lack of specific, documented instances of this compound being utilized as a reference standard in spectroscopic calibration or as a specialized probe for specific chemical environments in the development of novel analytical methodologies. Its physical and chemical properties would need to be thoroughly characterized for it to serve as a reliable analytical standard.

Contributions to Fundamental Organic Reaction Understanding

The scientific literature does not presently highlight this compound as a model compound for studies aimed at contributing to the fundamental understanding of organic reaction mechanisms. Such studies often require compounds with specific reactivity or spectroscopic properties that allow for the detailed investigation of reaction pathways, and this particular compound has not been a focus of such research to date.

Applications in Advanced Materials Science

The structure of this compound suggests its potential as a precursor for advanced materials, particularly functional polymers. The ester group can be hydrolyzed to a carboxylic acid and then converted to a polymerizable group, such as an acrylate (B77674).

A closely related compound, 2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate (DEAMVA), has been synthesized from vanillin, a renewable resource. scirp.org This monomer, which shares the ortho-aminoalkyl and methoxy-substituted aromatic core, is used in the fabrication of thermo- and pH-responsive copolymers through free radical polymerization. scirp.org The tertiary amine group in the monomer provides pH-responsiveness, as it can be protonated in acidic conditions, leading to changes in polymer solubility and conformation.

Following this precedent, this compound could be envisioned as a precursor to a similar functional monomer. The synthetic pathway would involve the reduction of the methyl ester to a primary alcohol, followed by esterification with acryloyl chloride to yield the corresponding acrylate monomer. This monomer could then be copolymerized with other monomers to create smart polymers with potential applications in drug delivery, sensors, and other advanced materials.

Design of Fluorescent Probes or Sensors Based on its Structure

The N,N-dimethylaminoaryl moiety is a cornerstone in the design of environment-sensitive fluorescent probes. nih.gov The underlying chemical design principle is often based on an intramolecular charge transfer (ICT) mechanism. In such systems, the dimethylamino group acts as an electron donor, and an electron-accepting group is also part of the conjugated system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating an excited state with a large dipole moment.

The fluorescence properties of these probes are highly sensitive to the polarity of their local environment. In nonpolar solvents, they typically exhibit strong fluorescence at shorter wavelengths. In polar solvents, the excited state is stabilized, leading to a red-shift in the emission wavelength and often a decrease in the fluorescence quantum yield. nih.gov

A prime example of a fluorophore utilizing this principle is 6-N,N-dimethylamino-2,3-naphthalimide (6DMN). This compound displays a significant red-shift in its fluorescence emission from 491 nm in toluene (B28343) to 592 nm in water, accompanied by a more than 100-fold decrease in its fluorescence quantum yield. nih.govresearchgate.net

Table 2: Photophysical Properties of the Environment-Sensitive Fluorophore 6DMN-Gly-OMe in Different Solvents

Solvent Emission Maximum (nm) Fluorescence Quantum Yield (Φ)
Toluene 491 Not Reported
Chloroform Not Reported 0.225

Data sourced from a study on a model compound of 6DMN. nih.gov

Based on these principles, this compound could serve as a foundational structure for new fluorescent probes. The dimethylamino group would act as the electron donor, and the methyl benzoate (B1203000) group as the electron acceptor. Chemical modification to extend the π-conjugated system could enhance these properties, leading to the development of novel sensors for probing chemical environments in various scientific disciplines.

Future Directions and Emerging Research Avenues

Exploration of Unconventional Synthetic Pathways

While traditional methods for the synthesis of aromatic esters are well-established, future research will likely focus on more innovative and sustainable approaches. numberanalytics.com One such promising avenue is the exploration of "ester dance reactions," a novel catalytic process that allows for the migration of an ester group around an aromatic ring. waseda.jp This palladium-catalyzed reaction could potentially offer new routes to previously inaccessible isomers of methyl 2-(dimethylamino)-6-methoxybenzoate, starting from more readily available precursors. waseda.jp

Furthermore, the development of enzymatic and biocatalytic methods presents a greener alternative for the synthesis of aromatic esters. numberanalytics.com Lipases, for instance, have been successfully employed in the regioselective synthesis of arbutin (B1665170) esters, demonstrating the potential of biocatalysts in producing complex aromatic esters with high efficiency. frontiersin.org Applying such methodologies to the synthesis of this compound could lead to milder reaction conditions and improved selectivity.

Investigation of Novel Reactivity Patterns and Uncharted Transformations

The unique substitution pattern of this compound, featuring both an electron-donating dimethylamino group and a methoxy (B1213986) group ortho to the ester, suggests a rich and underexplored reactivity profile. The interaction between a dimethylamino group and an adjacent electrophilic functional group can lead to interesting chemical transformations. rsc.org Future studies could investigate intramolecular cyclization reactions, potentially triggered by the activation of the ester group or the aromatic ring, to form novel heterocyclic scaffolds.

The reactivity of related N,N-dimethylenamino ketones, which can undergo a variety of cyclization and substitution reactions, provides a template for exploring the potential transformations of the target molecule. rsc.org For example, reactions with dinucleophiles could lead to the formation of unique fused-ring systems. Understanding the interplay between the electronic effects of the dimethylamino and methoxy groups will be crucial in predicting and controlling these novel reactivity patterns.

Integration with Machine Learning and Artificial Intelligence in Chemical Synthesis and Design

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis. rjptonline.org For a molecule like this compound, ML algorithms can be trained on large datasets of chemical reactions to predict reaction outcomes, optimize reaction conditions, and even suggest novel synthetic pathways. nih.govbeilstein-journals.org This predictive power can significantly reduce the number of trial-and-error experiments, accelerating the discovery of new derivatives and their properties. rjptonline.org

Specifically, ML models can be developed to predict the success of various cross-coupling reactions or functional group transformations on the aromatic ring of this compound. nih.gov Furthermore, generative models can be employed to design new derivatives with desired electronic or steric properties for specific applications. The interpretation of these ML models can also provide valuable insights into the underlying chemical reactivity, potentially uncovering subtle electronic effects that govern the outcomes of reactions. researchgate.net

Development of High-Throughput Experimentation Methodologies for Compound Derivatization

High-throughput experimentation (HTE) is a powerful tool for rapidly synthesizing and screening large libraries of compounds. eurekaselect.com The development of HTE methodologies tailored for the derivatization of this compound would enable the efficient exploration of its chemical space. By systematically varying substituents on the aromatic ring or modifying the ester and amino functionalities, vast libraries of analogs can be generated.

The integration of HTE with machine learning algorithms can create a closed-loop system for accelerated discovery. beilstein-journals.org HTE can generate the large datasets required to train accurate ML models, while the ML models can, in turn, guide the design of subsequent HTE experiments, focusing on the most promising regions of the chemical space. This synergistic approach will be instrumental in identifying derivatives with optimized properties for various applications.

Contribution to Cross-Disciplinary Research at the Interface of Organic and Materials Chemistry

The structural motifs present in this compound make it an interesting building block for the development of novel organic materials. Aromatic esters and amino-substituted aromatic compounds are known to be components of polymers and materials with enhanced thermal stability and chemical resistance. chemimpex.com The specific substitution pattern of the target molecule could impart unique photophysical or electronic properties to polymers or molecular materials incorporating this scaffold.

Future research could focus on the synthesis of polymers where this compound is incorporated as a monomer. The resulting materials could be investigated for applications in areas such as organic light-emitting diodes (OLEDs), sensors, or as components of advanced coatings. The dimethylamino group, in particular, can be a site for further functionalization, allowing for the tuning of the material's properties. The exploration of its use in the synthesis of azo compounds, which have applications as photoswitches, could also be a fruitful area of investigation. researchgate.net

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Methyl 2-(dimethylamino)-6-methoxybenzoate, and how can its purity be validated?

  • Methodology :

  • Synthesis : Common approaches include esterification of the corresponding carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) or coupling reactions using DCC/DMAP. The dimethylamino group may require protection (e.g., Boc) during synthesis to prevent side reactions .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.
  • Validation : Purity is confirmed via HPLC (C18 column, mobile phase: acetonitrile/water) and ¹H/¹³C NMR (e.g., δ ~3.0 ppm for dimethylamino protons, δ ~3.8 ppm for methoxy protons) .
    • Data Table :
Synthetic StepReagents/ConditionsYield (%)Purity (HPLC)
EsterificationMeOH, H₂SO₄, reflux65-75≥95%
ProtectionBoc₂O, DMAP, DCM80-85≥97%

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • PPE : Nitrile gloves, lab coats, and safety goggles must be worn. Respiratory protection (N95 mask) is advised if airborne particles are generated .
  • Ventilation : Use fume hoods for weighing and reactions. Monitor airborne concentrations with real-time sensors.
  • Storage : Store in airtight containers at 2-8°C, away from light and oxidizing agents.
    • Data Table :
Hazard TypeMitigation StrategyEmergency Response
Skin ContactImmediate washing with soap/waterEye wash stations on-site
InhalationEvacuate to fresh airAdminister oxygen if needed

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing derivatives of this compound be addressed?

  • Methodology :

  • Directing Groups : The methoxy group acts as an ortho/para director, while the dimethylamino group (electron-donating) enhances para substitution. Use blocking groups (e.g., sulfonic acid) to isolate desired positions .
  • Computational Modeling : DFT calculations (Gaussian 16) predict electrophilic aromatic substitution sites by analyzing Fukui indices .
    • Data Table :
Substituent PositionReactivity (DFT)Experimental Yield (%)
Para to methoxyHigh70-80
Ortho to dimethylaminoModerate50-60

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Assay Replication : Repeat assays under standardized conditions (e.g., fixed pH, temperature).
  • Orthogonal Assays : Compare results from enzymatic inhibition (IC₅₀) and cell viability (MTT) studies.
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .
    • Data Table :
StudyAssay TypeReported IC₅₀ (µM)Confidence Interval
AEnzymatic12.5 ± 1.295% CI: 10.1-14.9
BCell-based28.4 ± 3.595% CI: 22.0-34.8

Q. How do electronic effects of the dimethylamino and methoxy groups influence reactivity?

  • Methodology :

  • Hammett Analysis : Measure substituent constants (σ) via kinetic studies of hydrolysis rates.
  • Spectroscopic Analysis : UV-Vis spectroscopy tracks charge-transfer transitions influenced by electron-donating groups .
    • Data Table :
Functional Groupσ (Hammett)λₘₐₓ (UV-Vis, nm)
Dimethylamino-0.83270
Methoxy-0.27245

Key Notes

  • Structural Confirmation : Always cross-validate NMR (¹H/¹³C) and HRMS data with computational predictions (e.g., ChemDraw simulations) .
  • Biological Studies : Prioritize dose-response assays and toxicity profiling (e.g., LD₅₀ in murine models) before mechanistic studies .
  • Safety Compliance : Adhere to institutional guidelines for waste disposal, particularly for amine-containing compounds .

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